4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Description

Significance of the Sulfonamide Functional Group in Chemical Sciences

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone of modern chemical and medicinal sciences. wikipedia.orgwisdomlib.org Its journey began with the discovery of sulfonamide antibacterial agents, known as sulfa drugs, which were the first broadly effective systemic antimicrobials and heralded the dawn of the antibiotic age. wikipedia.orgresearchgate.net These synthetic compounds function by acting as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria, which is essential for folate synthesis. wikipedia.orgnih.gov Because humans obtain folate from their diet, these drugs can selectively target bacterial multiplication. wikipedia.org

Beyond their historic role as antibiotics for treating infections, sulfonamides are integral to a vast array of pharmaceuticals. researchgate.netajchem-b.com The functional group is present in medications for diverse conditions, highlighting its versatility in drug design. wikipedia.orgclevelandclinic.org Its chemical stability and rigid structure make it a reliable component in creating molecules with specific therapeutic actions. wikipedia.orgresearchgate.net

Table 1: Major Classes of Pharmaceuticals Containing the Sulfonamide Moiety

| Drug Class | Therapeutic Use | Examples |

|---|---|---|

| Antibacterial Agents | Bacterial Infections | Sulfamethoxazole, Sulfadiazine wikipedia.orgnih.gov |

| Diuretics | Hypertension, Edema | Hydrochlorothiazide, Furosemide wikipedia.org |

| Antidiabetic Drugs | Type 2 Diabetes | Glipizide, Glyburide wikipedia.org |

| Anticonvulsants | Seizures | Sultiame wikipedia.org |

| COX-2 Inhibitors | Inflammation, Pain | Celecoxib wikipedia.org |

| Anticancer Agents | Cancer | Vemurafenib, Indisulam researchgate.net |

| Antiviral Agents | Viral Infections | Darunavir clevelandclinic.org |

| Carbonic Anhydrase Inhibitors | Glaucoma | Acetazolamide ajchem-b.com |

In synthetic chemistry, the sulfonamide group serves as a crucial building block for developing new pharmaceuticals and as a classic method for converting an amine into a crystalline derivative for identification purposes. wikipedia.orgajchem-b.com Its continued prevalence in drug development underscores its enduring importance in the chemical sciences. researchgate.netfrontiersrj.com

Overview of Hydrazine-Substituted Aromatic Compounds in Synthetic and Medicinal Chemistry

Hydrazine (B178648) derivatives are a class of chemical compounds featuring a nitrogen-nitrogen single bond, derived from the inorganic parent compound hydrazine (H₂N-NH₂). wikipedia.orgnbinno.com When a hydrazine group is attached to an aromatic ring, the resulting hydrazine-substituted aromatic compounds become highly versatile reagents in both synthetic and medicinal chemistry. nbinno.com

These compounds are key intermediates in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nbinno.comnaturalspublishing.com The reactivity of the hydrazine moiety allows it to participate in condensation and cyclization reactions to form stable ring systems like pyrazoles, indazoles, and pyridazines. nbinno.comorganic-chemistry.org Aromatic hydrazines are famously used in the Fischer Indole (B1671886) synthesis, a fundamental reaction for creating the indole ring system found in many biologically active molecules. naturalspublishing.com

The utility of these compounds extends to their role as nucleophiles and reducing agents. wikipedia.orgnbinno.com Their applications in medicine are significant, with hydrazine-like structures found in drugs for treating tuberculosis (Isoniazid), hypertension (Hydralazine), and cancer (Procarbazine). nih.gov The development of methods for synthesizing hydrazine derivatives remains an active area of research, reflecting their importance as precursors for a multitude of valuable molecules. organic-chemistry.orgresearchgate.net

Table 2: Key Synthetic Applications of Aromatic Hydrazines

| Reaction Name | Product Type | Significance |

|---|---|---|

| Fischer Indole Synthesis | Indoles | Forms a core structure in many natural products and pharmaceuticals. naturalspublishing.com |

| Pyrazole (B372694) Synthesis | Pyrazoles | Creates five-membered heterocyclic rings prevalent in medicinal chemistry. nih.gov |

| Pyridazine Synthesis | Pyridazines | Forms six-membered heterocyclic rings used in drug design. nbinno.com |

| Wolff-Kishner Reduction | Alkanes | Reduces ketones and aldehydes to alkanes. naturalspublishing.com |

Contextualization of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide within this Chemical Class

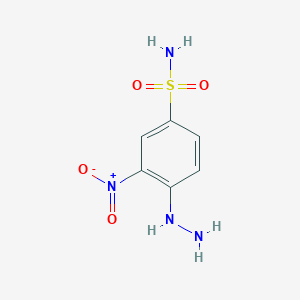

This compound is a molecule that incorporates the key features of both sulfonamides and hydrazine-substituted aromatic compounds, positioning it as a specialized chemical intermediate. biosynth.com Its structure consists of a central benzene (B151609) ring substituted with a sulfonamide group (-SO₂NH₂), a hydrazinyl group (-NHNH₂), and a nitro group (-NO₂).

This specific arrangement of functional groups makes it a valuable building block in organic synthesis. biosynth.com The hydrazinyl group provides a reactive site for constructing larger, more complex molecules, particularly heterocyclic systems. nih.gov The sulfonamide group imparts properties characteristic of that class, influencing the electronic nature and solubility of the molecule. The presence of the electron-withdrawing nitro group further modifies the reactivity of the aromatic ring and can itself be a site for chemical transformation, such as reduction to an amine group, allowing for additional synthetic modifications.

Research indicates that this compound is used as a research tool, with studies showing it can act as a peptide that activates ion channels and may inhibit certain protein interactions and receptor activity. biosynth.com Its primary role, however, appears to be as an intermediate in the synthesis of more complex molecules, such as pyrazole-based benzenesulfonamides, which are investigated for their biological activities. nih.gov

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 124839-32-3 biosynth.comchemicalbook.com |

| Molecular Formula | C₆H₈N₄O₄S biosynth.comuni.lu |

| Molecular Weight | 232.22 g/mol biosynth.com |

| Monoisotopic Mass | 232.02663 Da uni.lu |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)N+[O-])NN biosynth.comuni.lu |

| InChIKey | YXTIEPFZXOVXHS-UHFFFAOYSA-N uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTIEPFZXOVXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Hydrazinyl 3 Nitrobenzene 1 Sulfonamide

Overview of Hydrazinyl Group Reactivity in Sulfonamide Frameworks

The hydrazinyl group (-NHNH2) within the 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide framework is a potent nucleophile, owing to the alpha-effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. acs.org This inherent reactivity allows the hydrazinyl moiety to readily participate in reactions with a wide array of electrophiles. The reactivity of this group is somewhat modulated by the electronic effects of the nitro and sulfonamide substituents on the aromatic ring. These electron-withdrawing groups decrease the electron density on the aryl ring, which in turn can influence the nucleophilicity of the attached hydrazinyl group.

The hydrazinyl group can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution reactions. Furthermore, its ability to act as a binucleophile makes it an excellent starting point for the synthesis of various heterocyclic systems. The presence of two nitrogen atoms allows for condensation reactions with dicarbonyl compounds or other bifunctional electrophiles, leading to the formation of stable five- or six-membered rings.

Oxidation Reactions Leading to Corresponding Sulfonyl Derivatives

The hydrazinyl group is susceptible to oxidation by various oxidizing agents. Mild oxidation of arylhydrazines can lead to the formation of diazenes (azo compounds). For instance, oxidation with agents like potassium permanganate (B83412) can convert the hydrazinyl group into an azo group (-N=N-). rsc.orgnih.govresearchgate.net In the context of this compound, this would lead to the formation of a dimeric azo-sulfonamide derivative. The reaction proceeds through the removal of hydrogen atoms from the hydrazinyl moieties of two molecules, which then couple to form a nitrogen-nitrogen double bond.

More vigorous oxidation can lead to further transformation of the nitrogen-containing functional groups. However, controlled oxidation is a useful method for synthesizing symmetrical azo compounds, which have applications in various fields, including dye chemistry. A metal-free aerobic oxidation of arylhydrazides using a NOx system has also been reported as an environmentally friendly method for synthesizing azo compounds. rsc.orgresearchgate.net

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO4) | 4,4'-(diazene-1,2-diyl)bis(3-nitrobenzene-1-sulfonamide) | Aqueous solution, acidic medium |

| Nitric Acid/Sodium Nitrite (B80452) (NOx system) | 4,4'-(diazene-1,2-diyl)bis(3-nitrobenzene-1-sulfonamide) | Aerobic, metal-free conditions |

Reduction Reactions Facilitating Conversion to Amine Groups

The this compound molecule possesses two functional groups that are readily reducible: the nitro group and the hydrazinyl group. The selective reduction of the nitro group is a common transformation. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can selectively reduce the nitro group to an amino group, yielding 4-hydrazinyl-3-aminobenzene-1-sulfonamide. researchgate.netbcrec.id

The reduction of the hydrazinyl group to an amine and ammonia (B1221849) is also possible under certain reductive conditions. For instance, the Wolff-Kishner reduction, which converts hydrazones to alkanes, involves the reduction of a C=N bond and the elimination of nitrogen gas under basic conditions. fiveable.melibretexts.org While not a direct reduction of the hydrazinyl group to an amine, it demonstrates the reactivity of hydrazine (B178648) derivatives under reducing conditions. Complete reduction of both the nitro and hydrazinyl groups would yield a diaminobenzenesulfonamide derivative.

| Reducing Agent | Product | Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4)/Selenium & Activated Carbon | 4-Hydrazinyl-3-aminobenzene-1-sulfonamide | Mild conditions, selective for nitro group |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 4-Hydrazinyl-3-aminobenzene-1-sulfonamide | Controlled conditions for selective nitro reduction |

Nucleophilic Substitution Reactions Involving the Hydrazinyl Moiety

The terminal amino group of the hydrazinyl moiety in this compound is a strong nucleophile and can readily attack a variety of electrophilic centers. acs.orgacs.org This reactivity allows for the facile synthesis of a wide range of derivatives. For example, reaction with acyl chlorides or anhydrides will yield the corresponding N-acylhydrazide derivatives. Similarly, reaction with isocyanates or isothiocyanates will produce semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, respectively.

These nucleophilic substitution reactions are fundamental in preparing precursors for more complex heterocyclic systems. The reactivity of the hydrazinyl group as a nucleophile is a key feature in its synthetic utility. The reaction conditions for these substitutions are generally mild, reflecting the high nucleophilicity of the hydrazine derivative.

Cyclization Reactions and Heterocyclic Ring Formation

The binucleophilic nature of the hydrazinyl group makes this compound an excellent substrate for cyclization reactions to form a variety of heterocyclic rings.

1,2,4-Triazoles can be synthesized from hydrazines or their derivatives through several routes. One common method involves the reaction of a hydrazine with a compound containing a carbon-nitrogen triple bond, such as a nitrile, in the presence of a suitable catalyst. Another important route is the cyclization of thiosemicarbazide derivatives, which can be prepared from the reaction of this compound with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized in the presence of a base or an oxidizing agent to yield a triazolethione, which can be further functionalized. For instance, reaction of a thiosemicarbazide with hydrazine hydrate (B1144303) can lead to the formation of 3,4-diamino-5-substituted-1,2,4-triazoles. rdd.edu.iq

Thiazole (B1198619) derivatives are commonly synthesized via the Hantzsch thiazole synthesis. nih.govijsrst.comresearchgate.netorganic-chemistry.org This method typically involves the reaction of a thiourea (B124793) or a thioamide with an α-haloketone. To apply this to this compound, it would first be converted to the corresponding thiosemicarbazide by reaction with an isothiocyanate. This thiosemicarbazide can then be reacted with an α-haloketone. The reaction proceeds through the initial formation of a thiazoline (B8809763) intermediate, which then dehydrates to form the aromatic thiazole ring. This method is highly versatile and allows for the synthesis of a wide variety of substituted thiazoles. nih.gov

Formation of Other Azaheterocyclic Systems

The hydrazinyl moiety of this compound is a potent binucleophile, making it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, known as azaheterocycles. Its reaction with appropriate bifunctional electrophiles leads to the formation of stable five- or six-membered ring systems, which are common scaffolds in pharmaceutically active molecules.

Pyrazoles and Pyrazolines: One of the most common transformations involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones), to yield pyrazole (B372694) derivatives. nih.govnih.gov The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. nih.gov For example, reacting this compound with various chalcones in a suitable solvent like acetic acid under reflux conditions can produce a library of 1,3,5-trisubstituted pyrazoline or pyrazole derivatives. nih.govmdpi.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) rings can also be achieved from this compound. One common method involves the reaction of the hydrazinyl group with a compound containing a single carbon atom that will be incorporated into the ring, such as formamide (B127407) or orthoesters, under microwave irradiation. organic-chemistry.org Another pathway involves converting the hydrazine to a hydrazide or hydrazonoyl halide, which then undergoes cyclization with reagents like cyanates or isothiocyanates. organic-chemistry.orgnih.gov For instance, treatment with carbon disulfide in a basic medium followed by reaction with an alkyl halide and subsequent cyclization with another equivalent of hydrazine can yield aminothiol-substituted triazoles. nih.gov

The table below summarizes typical reactions for the formation of these azaheterocyclic systems.

| Heterocyclic System | Typical Reagents | General Conditions |

| Pyrazole/Pyrazoline | α,β-Unsaturated ketones (Chalcones) | Acetic acid, reflux |

| Pyrazole | 1,3-Diketones | Acidic or basic catalysis, reflux |

| 1,2,4-Triazole | Formamide | Microwave irradiation |

| 1,2,4-Triazole-3-thione | Carbon disulfide, KOH, Hydrazine hydrate | Stepwise reaction, reflux |

Role as a Key Building Block in the Synthesis of More Complex Organic Molecules

This compound serves as a versatile and strategic building block in organic synthesis due to the presence of multiple reactive sites. Its utility stems from the orthogonal reactivity of its functional groups: the hydrazinyl group, the electron-withdrawing nitro group, the sulfonamide moiety, and the aromatic ring itself. This allows for sequential and selective chemical modifications, enabling the construction of intricate molecular architectures.

The primary reactive center is the hydrazinyl group, which, as discussed, is a precursor to various heterocycles. nih.gov The resulting heterocyclic sulfonamides are often key intermediates for more complex targets. For example, a pyrazole ring formed from this building block can be further functionalized at its N-H position or at any available carbon atoms on the ring.

Furthermore, the nitro group on the benzene (B151609) ring can be readily reduced to an amino group. This transformation opens up a vast array of subsequent reactions, including diazotization followed by Sandmeyer reactions, amide bond formation, or the construction of fused heterocyclic systems like benzimidazoles. The presence of the sulfonamide group, a key pharmacophore in many drugs, combined with the versatility of the hydrazine and nitro groups, makes this compound a valuable starting material in medicinal chemistry for creating libraries of compounds for drug discovery.

The compound's role as a building block is particularly prominent in multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial parts of all starting materials. nih.gov The hydrazinyl group can participate in MCRs like the Ugi or Biginelli reactions, leading to rapid increases in molecular complexity and the efficient synthesis of diverse compound libraries. nih.gov

Applications in the Construction of C–S, C–C, and C–N Bonds

The chemical structure of this compound provides distinct opportunities for the formation of new carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis.

C–N Bond Formation: The most direct application of this compound in bond formation is the creation of C–N bonds. The hydrazinyl group is inherently reactive towards electrophilic carbon centers.

Hydrazone Synthesis: The reaction with aldehydes and ketones is a classic example, forming hydrazones through a condensation reaction. This reaction establishes a new C=N double bond.

Heterocycle Formation: As detailed in section 3.5.3, the cyclocondensation reactions to form pyrazoles and triazoles are cornerstone examples of intramolecular C–N bond formation. nih.govorganic-chemistry.org In the synthesis of pyrazoles from 1,3-dicarbonyls, two new C–N bonds are formed to complete the heterocyclic ring. nih.gov

Amide Bond Formation: In some specialized reactions, hydrazonyl halides derived from hydrazines can rearrange to form amide bonds, showcasing another route to C-N linkage. nih.gov

C–C Bond Formation: While not its primary application, the molecule can be involved in reactions that lead to new C–C bonds.

Hydrazine-Mediated Coupling: The hydrazinyl group can mediate certain coupling reactions. For instance, hydrazones formed in situ from aldehydes or ketones and a hydrazine can undergo nickel-catalyzed deoxygenative homo-coupling, resulting in the formation of a C(sp³)–C(sp³) bond. nih.gov This suggests that this compound could potentially be used in similar catalytic systems to facilitate C-C bond construction.

Modification of the Aromatic Ring: Although less common, the aromatic ring could potentially undergo C-H activation or cross-coupling reactions (e.g., Suzuki, Heck) if appropriately functionalized (e.g., by converting the hydrazine to a halide or triflate), thereby forming new C-C bonds.

C–S Bond Formation: The this compound molecule contains a stable, pre-formed C–S bond as part of the sulfonamide group. This functional group is generally robust and not used as a synthon for creating new C–S bonds. The value of the molecule lies in carrying this important pharmacophore into the final product. The synthesis of new C–S bonds in organic chemistry typically involves reagents like thiols, sulfonyl hydrazides, or sulfinic acids reacting with electrophilic carbon atoms, which is not a characteristic reaction of the sulfonamide moiety itself. nih.govscilit.com Therefore, this compound acts as a scaffold containing a C-S bond rather than a reagent for its formation.

The table below provides a summary of the bond-forming applications.

| Bond Type | Reaction Example | Reagents / Conditions | Result |

| C–N | Hydrazone Formation | Aldehyde or Ketone / Acid catalyst | Forms C=N bond |

| C–N | Pyrazole Synthesis | 1,3-Diketone / Reflux | Forms two new C-N bonds in a ring |

| C–C | Mediated Homo-coupling | Aldehyde, Nickel catalyst | Forms a new C-C bond between alkyl groups |

| C–S | N/A | The molecule contains a stable C-S bond but is not typically used to form new ones. | N/A |

Spectroscopic Characterization Research of 4 Hydrazinyl 3 Nitrobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is anticipated to display distinct signals corresponding to the aromatic protons and the protons on the hydrazine (B178648) and sulfonamide moieties. The chemical shifts are significantly influenced by the electronic effects of the substituents: the electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups and the electron-donating hydrazine (-NHNH₂) group.

The aromatic region is expected to show signals for three protons on a tri-substituted benzene (B151609) ring. Protons on aromatic rings typically resonate between 6.5 and 8.5 ppm. researchgate.net The specific shifts for this molecule would be dictated by the cumulative effect of the three different functional groups. For instance, in 4-nitrophenylhydrazine, aromatic protons resonate between 6.8 and 8.0 ppm. chemicalbook.com The protons of the sulfonamide (-SO₂NH-) group typically appear as a singlet in the range of 8.78 to 10.15 ppm, while primary amine protons are observed around 5.9 ppm. rsc.org The hydrazine protons (-NHNH₂) would also produce distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | ~7.0 - 8.5 | Doublet, Doublet of doublets | The precise shifts and coupling patterns depend on the relative positions and electronic influence of the substituents. |

| -SO₂NH₂ | ~8.8 - 10.2 | Singlet (broad) | Position can be solvent-dependent and may exchange with D₂O. rsc.org |

| -NH-NH₂ (Hydrazine NH) | Variable | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

| -NH-NH₂ (Hydrazine NH₂) | Variable | Singlet (broad) | Signal may be broad due to quadrupolar relaxation and exchange. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A typical ¹³C NMR analysis involves matching expected chemical shifts to the different carbon environments within the molecule. huji.ac.il For this compound, six distinct signals are expected for the six carbons of the benzene ring.

Aromatic carbons generally show signals in the region between 110 and 160 ppm. rsc.org The carbons directly attached to the electron-withdrawing nitro and sulfonamide groups are expected to be deshielded and resonate at a lower field (higher ppm values). Conversely, the carbon attached to the electron-donating hydrazine group would be shielded and appear at a higher field (lower ppm values). For example, in nitrobenzene (B124822) derivatives, the carbon atom bonded to the nitro group can have a chemical shift near 152.5 ppm. researchgate.net The signals for quaternary carbons (those not attached to protons) are typically weaker than those for carbons bearing protons. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (C-SO₂NH₂) | ~140 - 150 | Quaternary carbon, deshielded by the sulfonamide group. |

| C-2 (CH) | ~115 - 125 | Shielded by the adjacent hydrazine group. |

| C-3 (C-NO₂) | ~145 - 155 | Quaternary carbon, strongly deshielded by the nitro group. researchgate.net |

| C-4 (C-NHNH₂) | ~148 - 158 | Quaternary carbon, influenced by both nitro and hydrazine groups. In 4-nitrophenylhydrazine, this carbon appears around 154 ppm. chemicalbook.com |

| C-5 (CH) | ~110 - 120 | Shielded by the ortho hydrazine group. |

| C-6 (CH) | ~125 - 135 | Less affected by direct resonance effects compared to other carbons. |

A combined analysis of ¹H and ¹³C NMR spectra allows for unambiguous structural confirmation. The number of signals in both spectra confirms the number of chemically non-equivalent protons and carbons. The splitting patterns in the ¹H NMR spectrum reveal the neighbor relationships between protons, confirming the 1,2,4-substitution pattern on the benzene ring. The broad, exchangeable singlets for the -NH₂ and -NHNH₂ protons confirm the presence of these functional groups. The chemical shifts in the ¹³C NMR spectrum corroborate the positions of the electron-withdrawing and electron-donating groups, providing a complete and consistent spectroscopic picture of the this compound molecule.

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its covalent bonds. msu.edu Each functional group has characteristic absorption frequencies.

The IR spectrum of this compound is expected to be complex, showing characteristic bands for each of its three key functional groups.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct bands. The N-H stretching vibrations typically appear in the region of 3350-3140 cm⁻¹. rsc.org Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

Nitro Group (-NO₂): Aromatic nitro compounds are characterized by two strong absorption bands. The asymmetric N-O stretching vibration occurs in the 1550-1500 cm⁻¹ range, while the symmetric stretch is found between 1355 and 1315 cm⁻¹. spectroscopyonline.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com

Hydrazine Group (-NHNH₂): This group will show N-H stretching vibrations, typically in the 3400-3200 cm⁻¹ region, similar to amines. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.

Table 3: Predicted IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 - 3200 | N-H Stretch | Hydrazine (-NHNH₂) |

| ~3350 - 3250 | N-H Stretch | Sulfonamide (-SO₂NH₂) rsc.org |

| ~1620 - 1580 | N-H Bend | Hydrazine (-NHNH₂) |

| ~1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring rsc.org |

| ~1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) spectroscopyonline.com |

| ~1355 - 1315 | N-O Symmetric Stretch | Nitro (-NO₂) spectroscopyonline.com |

| ~1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) |

| ~1160 - 1150 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) |

Compounds containing a hydrazinyl group adjacent to an aromatic system can potentially exist in tautomeric forms. unifr.ch While this compound is typically represented in its hydrazinyl form, it could theoretically exist in equilibrium with an azo-enol tautomer, although this is less common for simple hydrazines compared to azo dyes. The more relevant tautomerism to consider is the azo-hydrazone type, which involves proton transfer. rsc.org

In the context of this molecule, a potential tautomeric equilibrium could be envisioned between the hydrazinyl form and a quinone-hydrazone form. IR spectroscopy can be a key tool to investigate such equilibria.

Hydrazinyl Form: Characterized by the N-H stretching and bending vibrations of the -NHNH₂ group as detailed above.

Keto-Hydrazo (Quinone-Hydrazone) Form: If this tautomer were present, the aromaticity of the ring would be disrupted, leading to the appearance of a carbonyl (C=O) stretching band, typically a strong absorption between 1650-1700 cm⁻¹. The N-H stretching region would also be altered, reflecting the environment of the N-H proton in the hydrazone moiety. The absence of a strong C=O band in the spectrum would suggest the compound exists predominantly in the aromatic hydrazinyl form. Studies on related azo dyes often show that the hydrazone form is predominant, particularly in the solid state. researchgate.net

The stability of these forms is influenced by factors like solvent polarity and the potential for intramolecular hydrogen bonding. rsc.org A detailed analysis of the IR spectrum, particularly the carbonyl and N-H stretching regions, would be necessary to determine the predominant tautomeric form under specific conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light excites electrons from lower-energy ground states to higher-energy excited states, with the specific wavelengths of absorption corresponding to the energy differences between these electronic states. The chromophores present in the molecule—namely the nitro-substituted benzene ring, the hydrazinyl group, and the sulfonamide moiety—govern its UV-Vis absorption profile.

The electronic spectrum of this compound is characterized by transitions involving π, n, and σ molecular orbitals. The benzene ring and the nitro group create a conjugated π-system, leading to intense π → π* transitions. Additionally, the oxygen and nitrogen atoms in the nitro, sulfonamide, and hydrazinyl groups possess non-bonding electrons (lone pairs), which can undergo n → π* transitions.

The expected electronic transitions for this molecule include:

π → π Transitions:* These are typically high-energy, high-intensity absorptions associated with the aromatic ring and the nitro group. For substituted benzenes, these often manifest as two distinct bands, historically labeled the ¹Lₐ and ¹Lₑ bands, which arise from excitations within the π-system of the benzene ring. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from a nitrogen or oxygen atom to an antibonding π* orbital. youtube.com They are generally of lower intensity than π → π* transitions and occur at longer wavelengths. youtube.com The lone pairs on the hydrazinyl nitrogen, the sulfonamide nitrogen, and the nitro oxygens can all contribute to these absorptions.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, data from analogous compounds provide insight into the expected spectral features. For instance, studies on other sulfonamide derivatives containing a 4-nitrophenyl moiety show characteristic absorption peaks corresponding to these transitions. nih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and interpret the electronic spectra of complex molecules. mdpi.comresearchgate.net Theoretical calculations can simulate UV-Vis spectra, providing absorption maxima and identifying the specific molecular orbitals involved in each electronic transition.

For structurally related sulfonamides, theoretical studies have shown excellent agreement between the computed and experimental spectra. nih.govmdpi.com For example, a DFT study on ({4-nitrophenyl}sulfonyl)tryptophan predicted three primary absorption peaks. nih.gov These were attributed to specific electronic transitions within the molecule, demonstrating the predictive power of such calculations. nih.gov

A similar theoretical analysis for this compound would be expected to reveal several key absorption bands. The table below outlines the likely transitions based on data from analogous compounds. nih.gov

| Predicted λmax (nm) | Transition Type | Primary Contributing Moiety |

|---|---|---|

| ~210-230 nm | π → π | Benzene Ring |

| ~290-310 nm | n → π / π → π* | Sulfonamide and Nitrophenyl Groups |

The agreement between simulated and experimental spectra for similar molecules is often within a 10–20 nm range, validating the use of theoretical models to understand the electronic properties of this compound. mdpi.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (C₆H₈N₄O₄S), the monoisotopic mass is 232.02663 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be expected to confirm this exact mass. In typical electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. Predicted m/z values for common adducts are presented in the table below. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 233.03391 |

| [M+Na]⁺ | 255.01585 |

| [M+K]⁺ | 270.98979 |

| [M+NH₄]⁺ | 250.06045 |

| [M-H]⁻ | 231.01935 |

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule is expected to undergo characteristic fragmentation. Studies on related aromatic sulfonamides and nitroaromatic compounds reveal common fragmentation pathways that are applicable here:

Loss of SO₂: A frequent fragmentation pathway for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This often occurs via an intramolecular rearrangement. nih.gov

Loss of Nitro Group: Nitroaromatic compounds commonly exhibit the loss of NO₂ (46 Da) or NO (30 Da). nih.gov

Cleavage of the Sulfonamide Group: Desulfonation, or cleavage of the S-N or Ar-S bonds, is another expected fragmentation reaction. nih.gov

These fragmentation patterns provide structural confirmation by allowing researchers to piece together the different functional components of the molecule.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal information on molecular structure, conformation, and intermolecular interactions.

While a specific crystal structure determination for this compound is not present in the surveyed literature, the technique would involve growing a high-quality single crystal and analyzing its diffraction pattern. This analysis would yield the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice. From these parameters and the systematic absences in the diffraction data, the crystal system (e.g., monoclinic, orthorhombic) and the space group would be determined. nih.govmdpi.com For comparison, other nitro-substituted sulfonamide derivatives have been found to crystallize in various systems, including triclinic and monoclinic. nih.govnih.gov

An X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Based on data from closely related structures, key geometric parameters can be anticipated. nih.govuwosh.edu The geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedral. nih.gov The S-N bond length in similar sulfonamides is typically around 1.62 Å. nih.gov

The relative orientation of the functional groups is defined by torsion angles. For example, the C-S-N-C torsion angle determines the orientation of the sulfonamide nitrogen relative to the benzene ring. mdpi.com The planarity of the nitro group relative to the benzene ring would also be established. The conformation of the hydrazinyl group and its orientation with respect to the aromatic ring are crucial aspects of the molecular structure that would be precisely defined. researchgate.net

The table below presents expected geometric parameters for key structural fragments of this compound, based on experimental data from analogous compounds like nitrobenzene and other aromatic sulfonamides. nih.govuwosh.edu

| Parameter | Fragment | Expected Value | Reference Compound(s) |

|---|---|---|---|

| Bond Length (Å) | Aromatic C-C | ~1.39-1.40 | Nitrobenzene uwosh.edu |

| Bond Length (Å) | N-O (Nitro) | ~1.22 | Nitrobenzene uwosh.edu |

| Bond Length (Å) | S-N (Sulfonamide) | ~1.62 | ({4-nitrophenyl}sulfonyl)tryptophan nih.gov |

| Bond Angle (°) | O-S-O (Sulfonamide) | ~120 | ({4-nitrophenyl}sulfonyl)tryptophan nih.gov |

| Bond Angle (°) | O-N-O (Nitro) | ~123-125 | Nitrobenzene uwosh.edu |

| Geometry | Sulfur Atom | Distorted Tetrahedral | ({4-nitrophenyl}sulfonyl)tryptophan nih.gov |

Furthermore, the analysis would map intermolecular interactions, such as hydrogen bonds involving the sulfonamide and hydrazinyl N-H groups and the nitro and sulfonyl oxygen atoms, which dictate how the molecules pack together in the solid state. nih.gov

Lack of Specific Crystallographic Data for this compound Prevents Detailed Structural Analysis

A thorough and extensive search of scientific databases and literature has revealed a significant lack of publicly available crystallographic data for the chemical compound this compound. Despite comprehensive searches for its crystal structure, detailed intermolecular interaction analysis, hydrogen bonding patterns, and synthon analysis, no specific experimental research findings, data tables, or dedicated scholarly articles detailing these aspects for this particular compound could be located.

While general principles of crystallography and knowledge of related compounds, such as other nitrobenzenesulfonamide derivatives, can offer speculative insights into the types of intermolecular forces that might be present, any such discussion would be hypothetical. The user's request for a "thorough, informative, and scientifically accurate" article with "Detailed research findings" and "Data tables" cannot be fulfilled without access to the specific experimental data for this compound.

Further research, specifically the synthesis of single crystals of this compound and their analysis via X-ray diffraction, would be required to generate the necessary data to produce the requested detailed article. At present, the scientific community has not published this information in accessible formats. Therefore, the section on "Intermolecular Interactions and Crystal Packing Motifs" cannot be written according to the specified requirements.

Computational and Theoretical Investigations of 4 Hydrazinyl 3 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. For 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide, DFT calculations are essential for a fundamental understanding of its molecular characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for understanding the molecule's reactivity and interactions. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict structural parameters. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for a Related Nitrobenzenesulfonamide Moiety (Illustrative data based on published values for similar compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.77 | - | - |

| S-N (sulfonamide) | 1.65 | - | - |

| S=O | 1.44 | - | - |

| C-N (nitro) | 1.48 | - | - |

| N=O (nitro) | 1.22 | - | - |

| O-S-O | - | 120.5 | - |

| C-C-S | - | 119.8 | - |

| C-S-N-H | - | - | ~60-90 |

| O-N-C-C | - | - | ~0 or 180 |

Note: Data is generalized from computational studies on related molecules. Actual values for this compound would require specific calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-donating hydrazinyl group and the benzene (B151609) ring, while the LUMO is likely concentrated on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation. DFT calculations can precisely map the electron density of these orbitals and calculate their energy levels. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative data based on published values for similar sulfonamides)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.35 | Electron-donating capability |

| LUMO | -2.15 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.20 | Indicator of chemical reactivity |

Note: These values are representative examples from DFT studies on related aromatic sulfonamides and serve for illustrative purposes.

Theoretical simulations of spectra provide a powerful tool for interpreting and assigning experimental data. DFT calculations can predict the vibrational frequencies corresponding to the normal modes of a molecule, which can be correlated with experimental Infrared (IR) and Raman spectra. nih.gov The calculated frequencies for this compound would show characteristic stretching and bending modes for the functional groups present. For instance, asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. nih.gov Similarly, characteristic bands for the SO₂ group in sulfonamides appear between 1125–1330 cm⁻¹. nih.gov

Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). rsc.org These calculations predict the electronic transitions between molecular orbitals. For this molecule, transitions would likely include π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the nitro, sulfonamide, and hydrazinyl groups. nih.gov The presence of strong electron-donating (hydrazinyl) and electron-withdrawing (nitro) groups often leads to charge-transfer bands in the visible region of the spectrum. qu.edu.qa

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative data based on published values for similar compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Hydrazinyl) | Stretching | 3300 - 3450 |

| N-H (Sulfonamide) | Stretching | 3250 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | ~1530 |

| NO₂ | Symmetric Stretching | ~1350 |

| SO₂ | Asymmetric Stretching | ~1320 |

| SO₂ | Symmetric Stretching | ~1160 |

Note: These are typical frequency ranges derived from computational studies on molecules containing these functional groups.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are electron-rich areas and are susceptible to electrophilic attack. They would be localized around the oxygen atoms of the nitro and sulfonamide groups. researchgate.net

Positive Regions (Blue): These are electron-poor areas, indicating sites for nucleophilic attack. They are typically found around the hydrogen atoms, particularly the acidic protons of the sulfonamide and hydrazinyl groups. nih.gov

Neutral Regions (Green): Located over the carbon atoms of the benzene ring, indicating less reactivity compared to the heteroatoms.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized bonding, anti-bonding, and lone-pair orbitals.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.net Instead of studying a single molecule in depth, QSAR analyzes a dataset of related molecules to build a predictive model.

For a compound like this compound, QSAR models could be developed to predict its potential toxicity, as nitroaromatic compounds are a well-studied class of environmental toxicants. nih.gov QSAR models for the toxicity of nitrobenzenes often use a combination of molecular descriptors calculated from the chemical structure. researchgate.netnih.gov

Key descriptors in such a model might include:

Hydrophobicity (log P): Describes the compound's partitioning between octanol (B41247) and water, relating to its ability to cross biological membranes.

Electronic Descriptors (e.g., ELUMO, Electrophilicity Index): Quantify the molecule's ability to accept electrons, which is often a key mechanism in the toxicity of nitroaromatics. nih.gov

Steric/Topological Descriptors: Describe the size and shape of the molecule.

By building a regression model that links these descriptors to experimentally measured toxicity for a series of nitrobenzenes, the toxicity of this compound could be predicted without the need for direct experimental testing. researchgate.net This approach is a cornerstone of modern computational toxicology and drug discovery. nih.gov

Correlation of Computed Molecular Descriptors with Observed Biological Activities

In the field of drug discovery and development, quantitative structure-activity relationship (QSAR) studies are pivotal. These studies mathematically correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by numerical values known as molecular descriptors. For sulfonamide derivatives, a class to which this compound belongs, various molecular descriptors are calculated to build predictive models for their biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.net

Simple molecular descriptors based on the structure and physicochemical properties of compounds are designed and calculated. These can include parameters like hydrophobicity (ClogP), steric effects (molar refractivity, CMR), and electronic properties (half-wave potential). researchgate.net These descriptors are then used as inputs for modeling techniques, such as artificial neural networks (ANN), to predict the inhibitory activity against specific targets. nih.gov For instance, in studies of 1,3,5-triazinyl sulfonamide derivatives, ANN models have been successfully used to predict inhibition activity against human carbonic anhydrase (hCA) isoforms. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds This table is illustrative and based on descriptors used for analogous compound classes.

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Half-wave Potential (E I ½) | Measures the ease of reduction/oxidation; relevant for redox activity of the nitro group. |

| Hydrophobicity | Calculated Log P (ClogP) | Influences membrane permeability and transport to the target site. |

| Steric | Molar Refractivity (CMR) | Relates to molecular volume and polarizability, affecting binding pocket fit. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in understanding the binding mode of potential drug candidates and estimating their binding affinity. For sulfonamide-based compounds, docking studies often reveal a common binding motif where the sulfonamide moiety interacts with a key zinc ion in the active site of metalloenzymes like carbonic anhydrases. mdpi.com

In typical docking studies of related sulfonamide inhibitors, the deprotonated nitrogen of the sulfonamide group coordinates with the Zn(II) ion in the enzyme's active site. mdpi.com The rest of the molecule then forms various non-covalent interactions with surrounding amino acid residues. These interactions can include:

Hydrogen Bonds: The sulfonamide oxygens and the hydrazinyl group's hydrogens are potent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with residues like Gln92, Thr200, and Asn66 in targets like carbonic anhydrase IX. nih.gov

Hydrophobic Interactions: The benzene ring of the compound can engage in hydrophobic and π-π stacking interactions with aromatic residues like His94 in the active site. nih.gov

Following the docking procedure, binding energy calculations (often expressed in kcal/mol) are performed to score and rank the potential inhibitors. Lower binding energy scores typically indicate a more favorable and stable interaction. nih.gov For novel triazole benzene sulfonamide derivatives docked against human carbonic anhydrase IX, binding energies have been reported in the range of -8.1 to -9.2 kcal/mol. nih.gov Computational models can also calculate binding free energy using methods like MM-PBSA and MM-GBSA after molecular dynamics simulations, which often show a strong correlation with experimentally determined inhibitory activities. nih.gov

The distinct functional groups of this compound suggest several potential molecular targets. The sulfonamide group is a well-known pharmacophore that targets zinc-containing enzymes, making carbonic anhydrases (CAs) , particularly tumor-associated isoforms like CA IX and XII, primary potential targets. mdpi.comnih.gov Docking studies on similar sulfonamides confirm their interaction with the catalytic zinc ion and active site residues of these enzymes. mdpi.com

The hydrazinyl group is also highly reactive and can serve as a probe for enzymes with electrophilic cofactors. nih.govresearchgate.net This functionality enables covalent targeting of multiple enzyme classes, including:

Monoamine Oxidases (MAOs): These enzymes contain a covalently bound FAD cofactor that is a target for hydrazine-based inhibitors. nih.gov

Aldehyde Dehydrogenases (ALDHs): The hydrazinyl group can interact with catalytic cysteine residues in the active site of enzymes like ALDH2. nih.gov

Other Oxidoreductases: The electron-rich hydrazine (B178648) can react with enzymes utilizing cofactors like FAD, NAD(P), iron, or copper. nih.govresearchgate.net

Furthermore, the general structure suggests potential interactions with other enzyme classes, such as histone deacetylases (HDACs) , which are also zinc-dependent enzymes and are known targets for inhibitors containing a zinc-binding group. nih.gov The compound is also noted for its use in biochemical assays to study general enzyme activity and protein interactions, highlighting its broad potential for interacting with various biological targets.

Advanced Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Framework Analysis, Atoms In Molecules (AIM) Approach)

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto a 3D surface, providing insights into close contacts between molecules. For compounds related to this compound, Hirshfeld analysis reveals the dominant types of interactions that stabilize the crystal packing. nih.govmdpi.com

The key outputs of this analysis include:

d_norm surface: This surface visualizes intermolecular contacts shorter than the van der Waals radii sum as red spots, highlighting significant interactions like hydrogen bonds.

2D Fingerprint Plots: These plots summarize all intermolecular contacts, allowing for the quantification of the relative contribution of different interaction types to the total Hirshfeld surface.

For analogous sulfonamide and nitro-substituted aromatic compounds, the most significant contacts are typically O···H/H···O interactions, often accounting for over 30% of all contacts due to the presence of nitro and sulfonamide groups. nih.gov Other important interactions include H···H (around 25%) and C···H/H···C contacts (around 13%). nih.gov

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs in the crystal. mdpi.commdpi.com This allows for the visualization of the crystal's supramolecular architecture, typically showing that the stabilization comes primarily from a network of dispersion and electrostatic forces. The results are often depicted as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength, providing a clear picture of the packing topology. mdpi.com While a specific analysis for this compound is not available, such studies on related structures confirm that dispersion forces are often the most significant contributor to stabilization. mdpi.com

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Sulfonamide Derivative

| Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| O···H / H···O | 31.3% |

| H···H | 25.4% |

| C···H / H···C | 13.0% |

| Other (e.g., N···H, C···C) | 30.3% |

(Data adapted from a study on a related benzenesulfonamide (B165840) derivative for illustrative purposes. nih.gov)

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules possessing both electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. This compound features strong electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups, along with the electron-donating hydrazinyl (-NHNH₂) group, making it a candidate for NLO applications.

Theoretical studies, typically using Density Functional Theory (DFT), are employed to calculate key NLO parameters. The most important parameter is the first hyperpolarizability (β₀), which quantifies the second-order NLO response of a molecule. A high β₀ value indicates a strong NLO response, making the material suitable for applications in optoelectronics and photonics. researchgate.net

Computational analyses of similar structures, such as pyrrole (B145914) hydrazones containing a nitro group, show that the presence of strong electron-withdrawing groups significantly enhances the β₀ value. nih.gov For example, the incorporation of a 4-nitrobenzoyl group in one such compound resulted in a first hyperpolarizability of 63.89 × 10⁻³⁰ esu. nih.gov

Another critical aspect investigated is the energy difference (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher molecular polarizability and, consequently, an enhanced NLO response. researchgate.net Theoretical studies also show that the polarity of the solvent can modulate the NLO properties, with β values often increasing in more polar solvents. nih.gov These computational approaches are essential for the rational design of novel organic materials with exceptional NLO characteristics. researchgate.net

Mechanistic Studies of 4 Hydrazinyl 3 Nitrobenzene 1 Sulfonamide at the Molecular Level

Elucidation of Reaction Mechanisms in Organic Transformations (e.g., Radical Pathways)

The hydrazinyl group is a key player in the chemical reactivity of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide, particularly in its capacity to participate in radical-mediated reaction pathways. In biological systems, the inhibition of certain enzymes by hydrazine-containing compounds is understood to proceed through an oxygen-dependent radical mechanism. biorxiv.org

A proposed mechanism involves the enzymatic oxidation of the hydrazine (B178648) to a diazene (B1210634) intermediate. nih.gov This enzyme-catalyzed conversion is a critical activation step. Subsequently, in the presence of molecular oxygen, the diazene can react to form an alkyl radical, along with nitrogen gas and a superoxide (B77818) anion. nih.gov This highly reactive arylalkyl radical can then engage in further reactions, such as covalent modification of enzyme components. nih.gov This pathway highlights the dual nature of the hydrazine group, which, upon enzymatic activation, can generate potent radical intermediates capable of driving specific organic transformations. biorxiv.org

Similarly, the sulfonamide group, while generally stable, can be chemically converted into sulfonyl radical intermediates under specific conditions, such as metal-free photocatalysis. nih.govresearchgate.net This allows for late-stage functionalization and demonstrates the potential for this moiety to participate in radical chemistry, expanding the scope of its potential molecular interactions. nih.govresearchgate.net

Enzyme Inhibition Mechanisms

The structural features of this compound suggest it can act as an enzyme inhibitor through various mechanisms, leveraging the distinct properties of its sulfonamide, hydrazinyl, and nitro groups.

Kinetic analysis is fundamental to characterizing the potency and mechanism of enzyme inhibitors. Techniques such as the Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, are used to distinguish between different types of inhibition, such as competitive, non-competitive, and uncompetitive. nih.govwikipedia.org By analyzing how the inhibitor affects the enzyme's reaction rate at varying substrate concentrations, researchers can determine key kinetic parameters. nih.gov

A crucial parameter derived from these studies is the inhibition constant (Ki), which quantifies the affinity of an inhibitor for an enzyme; a lower Ki value signifies a more potent inhibitor. mdpi.comnih.gov For sulfonamide-based inhibitors, Ki values can span a wide range, indicating varying potencies against different enzyme targets. For example, studies on various sulfonamides targeting human carbonic anhydrase (hCA) isoforms have reported Ki values from the nanomolar to the micromolar range, demonstrating the potential for high-affinity binding. nih.govnih.gov The determination of Ki allows for the direct comparison of inhibitor efficacy and is essential for structure-activity relationship (SAR) studies. mdpi.com

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) / IC50 |

| Sulfonamide Derivatives | human Carbonic Anhydrase I (hCA I) | 250 nM |

| Sulfonamide Derivatives | human Carbonic Anhydrase II (hCA II) | 12 nM - 3.3 nM |

| Sulfonamide Derivatives | Urease | 1.90 µM (IC50) |

| Coumarin Derivatives | human Monoamine Oxidase A (hMAO-A) | 146 nM |

| Coumarin Derivatives | human Monoamine Oxidase B (hMAO-B) | 2.3 nM |

This table presents a selection of inhibition constants for various inhibitor classes against different enzymes to illustrate the data obtained from kinetic analyses. Data sourced from multiple studies. mdpi.comrsc.orgmdpi.com

The multifaceted structure of this compound allows for a variety of interactions within an enzyme's active site, including the potential for irreversible covalent bond formation.

Sulfonamide Group Interaction: The sulfonamide moiety is a classic zinc-binding group, particularly known for its role in inhibiting metalloenzymes like carbonic anhydrases. acs.org The mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) directly coordinating with the Zn(II) ion in the enzyme's active site. nih.govnih.gov This interaction is further stabilized by a network of hydrogen bonds with conserved amino acid residues, such as Thr199, effectively displacing the zinc-bound water/hydroxide (B78521) ion and disrupting the enzyme's catalytic cycle. nih.gov

Hydrazinyl Group and Covalent Inhibition: Hydrazine derivatives are well-known irreversible inhibitors of certain enzymes, such as monoamine oxidases (MAOs). psychscenehub.comwikipedia.org The mechanism often involves enzymatic activation to a reactive intermediate that forms a covalent bond with the enzyme or its cofactor. biorxiv.org For MAOs, this results in the alkylation of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation. biorxiv.org The electron-rich nature of hydrazine also allows it to act as a nucleophile, targeting electrophilic groups like carbonyls within enzyme cofactors. nih.govmdpi.com

Nitro Group Interaction: The strong electron-withdrawing nature of the nitro group can influence the molecule's polarity and favor interactions with nucleophilic sites within a protein. researchgate.netnih.gov It can participate in hydrogen bonding with active site residues, helping to orient the inhibitor for optimal binding. nih.gov In some contexts, the nitro group can act as a "masked electrophile." researchgate.netnih.gov Following activation within the active site, such as conversion to a nitronic acid tautomer, it can react with a nucleophilic residue like cysteine to form a stable covalent thiohydroximate adduct. researchgate.netnih.gov

Modulation of Biochemical Pathways and Cellular Processes

By inhibiting specific enzymes, compounds like this compound can exert significant influence over entire biochemical pathways and cellular functions.

For instance, the inhibition of carbonic anhydrase isoforms can disrupt critical physiological processes. nih.gov These enzymes are pivotal in maintaining acid-base balance through the reversible hydration of carbon dioxide. nih.gov Their inhibition can therefore affect pH regulation, electrolyte secretion, and various biosynthetic processes. nih.gov

Similarly, the inhibition of monoamine oxidases by hydrazine-containing molecules directly impacts neurotransmitter metabolism, a pathway central to neurological function. psychscenehub.com By preventing the breakdown of monoamines like serotonin (B10506) and dopamine, these inhibitors increase neurotransmitter levels, forming the basis of their therapeutic use in depression. nih.gov

Furthermore, sulfonamide-based diuretics modulate cellular processes by inhibiting ion symporters, which in turn can influence inflammatory pathways. nih.gov This can involve regulation of pro-inflammatory cytokines and signaling cascades like the nuclear factor kappa B (NFκB) pathway. nih.gov

Inhibition of DNA Synthesis (where applicable for derivatives)

While direct inhibition of DNA synthesis by this compound is not extensively documented, derivatives of sulfonamides have been shown to interfere with this fundamental cellular process through several mechanisms.

One primary mechanism is the inhibition of enzymes essential for nucleotide biosynthesis. In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis. nih.govyoutube.com Since folic acid is a necessary precursor for the synthesis of purines and thymidylate, which are the building blocks of DNA, its inhibition effectively halts bacterial DNA replication and cell division. nih.gov

Additionally, certain sulfonamide derivatives have been developed as potent inhibitors of DNA topoisomerase II. nih.gov These enzymes are critical for managing DNA topology during replication and transcription. Inhibitors, known as topoisomerase poisons, stabilize the transient complex between the enzyme and DNA, leading to double-stranded DNA breaks and ultimately triggering apoptosis. nih.gov Other studies have explored the direct interaction of sulfonamide derivatives with DNA, with computational and experimental data suggesting binding via mixed intercalative and groove-binding modes. rsc.org

Biological Activity Research in Vitro and Preclinical Molecular Studies

Enzyme Inhibitory Potential

The unique structural combination of a sulfonamide group, a nitro group, and a hydrazinyl moiety in 4-hydrazinyl-3-nitrobenzene-1-sulfonamide suggests a potential for interaction with various enzyme systems. Research into related compounds containing these functional groups has revealed significant inhibitory activities.

The primary sulfonamide group is a classic zinc-binding function that is the hallmark of a major class of carbonic anhydrase (CA) inhibitors. acs.org CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. acs.org While direct inhibitory data for this compound is not extensively detailed in the available literature, the activity of structurally related benzenesulfonamides against various human (h) CA isoforms has been widely studied. For instance, various benzenesulfonamide (B165840) derivatives have shown potent, isoform-selective inhibition against cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govnih.gov The inhibition constants (Kᵢ) for these related compounds often fall within the nanomolar range, indicating high-affinity binding.

Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamide Compounds

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Benzenesulfonamide Derivatives | hCA I | 68.4–458.1 nM |

| Benzenesulfonamide Derivatives | hCA II | 62.8–153.7 nM |

| Benzenesulfonamide Derivatives | hCA IX | 1.5–38.9 nM |

| Benzenesulfonamide Derivatives | hCA XII | 0.8–113.2 nM |

Note: Data represents a range of Kᵢ values for various benzenesulfonamide derivatives as reported in scientific literature to illustrate the potential of the chemical class. acs.orgnih.gov

The hydrazinyl (-NHNH₂) functional group is a key structural feature in several known monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes, which exist as two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. mdpi.com Inhibitors of MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease. mdpi.com

Hydrazine (B178648) and hydrazone derivatives can act as potent inhibitors of MAO enzymes. nih.govmdpi.com Studies on new 1-substituted-2-phenylhydrazone derivatives have demonstrated significant inhibitory activity, particularly against the hMAO-A isoform. Some of these compounds exhibit IC₅₀ values in the low nanomolar range, indicating very high potency. mdpi.com The inhibitory mechanism can be either reversible or irreversible depending on the specific chemical structure. Given the presence of the hydrazinyl group, this compound is a candidate for MAO inhibition, though specific experimental data is required for confirmation.

Table 2: hMAO-A Inhibitory Activity for Representative Hydrazone Derivatives

| Compound | Target Isoform | IC₅₀ (µM) |

|---|---|---|

| Hydrazone Derivative 2a | hMAO-A | 0.342 |

| Hydrazone Derivative 2b | hMAO-A | 0.028 |

| Moclobemide (Reference) | hMAO-A | 0.156 |

Note: IC₅₀ values for representative hydrazone compounds from a study on MAO inhibitors, demonstrating the potential of this chemical class. mdpi.com

The sulfonamide moiety has been incorporated into inhibitors of various other enzyme systems. Notably, novel isoquinoline (B145761) sulfonamides have been identified as allosteric inhibitors of bacterial DNA gyrase. nih.gov DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. These sulfonamide-based inhibitors were shown to block the supercoiling and relaxation activities of the enzyme, with activity against fluoroquinolone-resistant bacteria. nih.gov

Furthermore, the hydrazone moiety, which can be formed from the hydrazinyl group, is a versatile scaffold in medicinal chemistry. Hydrazone derivatives have been investigated as inhibitors of various enzymes, including enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.com While specific inhibitory activities of this compound against proteases, helicases, or 15-lipoxygenase (15-LOX) are not well-documented, its structural components suggest that it could serve as a foundational structure for developing inhibitors against a range of enzymatic targets.

Antimicrobial Activity Investigations

Both sulfonamides and hydrazine derivatives have a long history in the development of antimicrobial agents. mdpi.comnih.gov The combination of these pharmacophores in a single molecule makes this compound a compound of interest for its potential antimicrobial effects.

Sulfonamides were among the first effective chemotherapeutic agents and function by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism confers broad-spectrum bacteriostatic activity.

Hydrazide-hydrazones also exhibit a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Numerous studies have reported the synthesis of hydrazone derivatives with potent activity, sometimes superior to standard antibiotics, against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The presence of electron-withdrawing groups, such as a nitro group, has in some cases been correlated with enhanced antibacterial activity in related compound series. nih.gov This suggests that this compound, which contains both a sulfonamide and a hydrazinyl group attached to a nitro-substituted benzene (B151609) ring, possesses a structural framework conducive to antibacterial action.

Table 3: Representative Antibacterial Activity (MIC) of Hydrazide-Hydrazone Derivatives

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range (µg/mL) |

|---|---|---|---|

| Hydrazide-Hydrazones | S. aureus, S. epidermidis, B. subtilis | E. coli, K. pneumoniae, P. aeruginosa | 0.002 - 128 |

Note: Data represents a range of Minimum Inhibitory Concentration (MIC) values for various hydrazide-hydrazone derivatives against a panel of bacteria, as reported in scientific literature, to illustrate the potential of the chemical class. nih.gov

In addition to antibacterial properties, both sulfonamide and hydrazine-based compounds have been investigated for their antifungal potential. mdpi.comnih.gov Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, represent a significant health concern.

Studies on sulfonamide-derived chromones have shown significant activity against a variety of fungal strains, including Candida albicans, Aspergillus flavus, and Trichophyton longifusus. nih.gov Similarly, hybrid molecules containing a hydrazine moiety have demonstrated excellent antifungal effects against C. albicans, including activity against drug-resistant clinical isolates and an ability to inhibit biofilm formation. nih.gov Some hydrazide-hydrazone derivatives have shown antifungal activity comparable to or even exceeding that of the reference drug fluconazole (B54011) against certain fungal species. mdpi.com Therefore, the structural elements of this compound are consistent with those found in compounds with known antifungal properties.

Table 4: Representative Antifungal Activity of Hydrazine-Based Compounds Against C. albicans

| Compound | Activity Metric | Value |

|---|---|---|

| Hydrazine Derivative (Hyd.H) | MIC | 9.6 µg/mL |

| Hydrazine Derivative (Hyd.Cl) | MIC | 5.6 µg/mL |

| Hydrazine Derivative (Hyd.OCH₃) | MIC | 11.1 µg/mL |

Note: Minimum Inhibitory Concentration (MIC) values for representative hydrazine-based compounds against Candida albicans, demonstrating the potential of this chemical class. nih.gov

Anti-biofilm Properties

While direct studies on the anti-biofilm activity of this compound are not extensively detailed in current literature, the core chemical moieties of the compound suggest a potential for such properties. The hydrazinyl group, a derivative of hydrazine, is present in compounds that have demonstrated anti-biofilm effects. For instance, the antihypertensive drug hydralazine, which contains a hydrazinyl group, has shown the ability to combat biofilms in both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research on related hydrazone derivatives has also pointed to their potential as anti-biofilm agents against fungal pathogens like Candida spp. nih.gov These findings suggest that the hydrazinyl component of this compound could contribute to similar activities, warranting further investigation into its efficacy against bacterial and fungal biofilms. nih.govnih.gov

Antioxidant Activity Studies

The antioxidant potential of sulfonamide derivatives is an active area of research. Studies on various benzene sulfonamide hybrids have demonstrated significant antioxidant capacity in assays such as DPPH, ABTS, FRAP, and CUPRAC. nih.gov The antioxidant properties of such compounds are often linked to their specific chemical structures. ekb.eg

In Vitro Cytotoxicity on Cancer Cell Lines and Antiproliferative Effects

The antiproliferative effects of this compound have been demonstrated in vitro against human cancer cell lines. The compound has been shown to induce apoptosis in both cervical (HeLa) and breast (MCF-7) cancer cells. The mechanism is thought to involve the inhibition of critical cell survival signaling pathways.

The potency of its cytotoxic effect is highlighted by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 25 |

| MCF-7 | Breast Cancer | 30 |

| Data sourced from in vitro studies on this compound. |